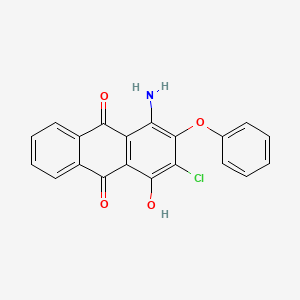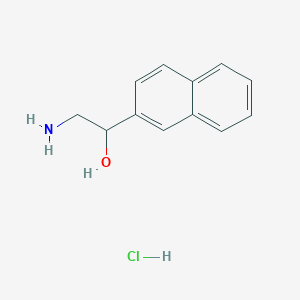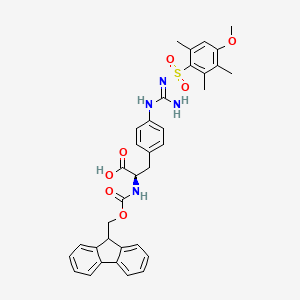
Fmoc-D-(4,(Mtr)-guanido)Phe-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-D-(4,( Mtr)-guanido)Phe-OH is a derivative of phenylalanine, an amino acid, and is commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a guanidino group, and a methoxytrityl (Mtr) protecting group. These functional groups make it a valuable reagent in the field of organic chemistry, particularly in the synthesis of peptides and proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-(4,( Mtr)-guanido)Phe-OH typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes the following steps:
Protection of the Amino Group: The amino group of D-phenylalanine is protected using the Fmoc group. This is achieved by reacting D-phenylalanine with Fmoc-chloride in the presence of a base such as sodium carbonate.
Introduction of the Guanidino Group: The guanidino group is introduced by reacting the protected amino acid with a suitable guanidylating agent, such as N,N’-bis(tert-butoxycarbonyl)-S-methylisothiourea.
Protection of the Guanidino Group: The guanidino group is then protected using the methoxytrityl (Mtr) group. This is achieved by reacting the intermediate with methoxytrityl chloride in the presence of a base.
Industrial Production Methods
Industrial production of Fmoc-D-(4,( Mtr)-guanido)Phe-OH follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-D-(4,( Mtr)-guanido)Phe-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc and Mtr protecting groups can be removed under specific conditions. Fmoc deprotection is typically achieved using piperidine, while Mtr deprotection requires acidic conditions.
Coupling Reactions: The compound can participate in peptide coupling reactions, where it is coupled with other amino acids or peptides to form longer peptide chains. This is usually done using coupling reagents such as HATU or DIC.
Substitution Reactions: The guanidino group can undergo substitution reactions, where the guanidino group is replaced with other functional groups.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid (TFA) for Mtr removal.
Coupling: HATU, DIC, or EDC as coupling reagents.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include deprotected amino acids, coupled peptides, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Fmoc-D-(4,( Mtr)-guanido)Phe-OH is widely used in solid-phase peptide synthesis (SPPS). It serves as a building block for the synthesis of complex peptides and proteins, which are essential for studying protein structure and function.
Biology
In biology, the compound is used to synthesize peptides that can act as enzyme inhibitors, receptor agonists or antagonists, and other biologically active molecules. These peptides are crucial for understanding biological processes and developing new therapeutic agents.
Medicine
In medicine, peptides synthesized using Fmoc-D-(4,( Mtr)-guanido)Phe-OH are used in drug development. These peptides can be designed to target specific proteins or pathways involved in diseases, making them potential candidates for new drugs.
Industry
In the pharmaceutical industry, the compound is used in the large-scale synthesis of peptide-based drugs. It is also used in the development of diagnostic tools and assays.
Wirkmechanismus
The mechanism of action of peptides synthesized using Fmoc-D-(4,( Mtr)-guanido)Phe-OH depends on the specific peptide and its target. Generally, these peptides interact with specific proteins or receptors, modulating their activity. The guanidino group can form hydrogen bonds and electrostatic interactions with the target, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-D-phenylalanine: Lacks the guanidino and Mtr groups, making it less versatile for certain applications.
Fmoc-D-arginine: Contains a guanidino group but lacks the Mtr group, offering different reactivity and protection strategies.
Fmoc-D-lysine: Contains an amino group instead of a guanidino group, leading to different chemical properties and applications.
Uniqueness
Fmoc-D-(4,( Mtr)-guanido)Phe-OH is unique due to the presence of both the guanidino and Mtr groups. This combination allows for specific protection and deprotection strategies, making it highly versatile for peptide synthesis. The guanidino group also enhances binding interactions with biological targets, making it valuable for developing biologically active peptides.
Eigenschaften
Molekularformel |
C35H36N4O7S |
|---|---|
Molekulargewicht |
656.7 g/mol |
IUPAC-Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[[(E)-N'-(4-methoxy-2,3,6-trimethylphenyl)sulfonylcarbamimidoyl]amino]phenyl]propanoic acid |
InChI |
InChI=1S/C35H36N4O7S/c1-20-17-31(45-4)21(2)22(3)32(20)47(43,44)39-34(36)37-24-15-13-23(14-16-24)18-30(33(40)41)38-35(42)46-19-29-27-11-7-5-9-25(27)26-10-6-8-12-28(26)29/h5-17,29-30H,18-19H2,1-4H3,(H,38,42)(H,40,41)(H3,36,37,39)/t30-/m1/s1 |
InChI-Schlüssel |
WGBKYCGAMXBSSF-SSEXGKCCSA-N |
Isomerische SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)/N=C(\N)/NC2=CC=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C)C)OC |
Kanonische SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)N=C(N)NC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methoxythiazolo[4,5-b]pyridin-2-amine](/img/structure/B13135746.png)

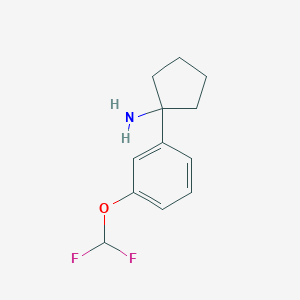
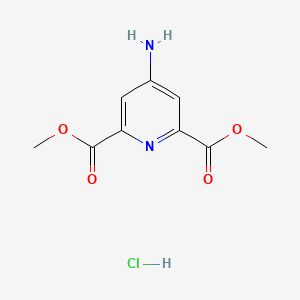
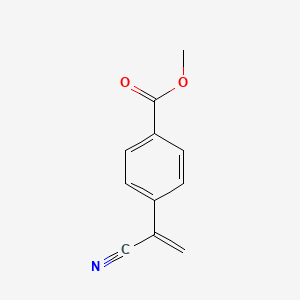
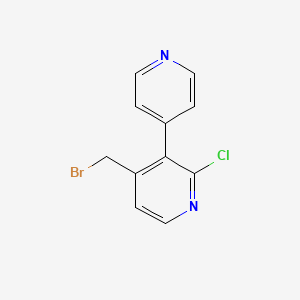
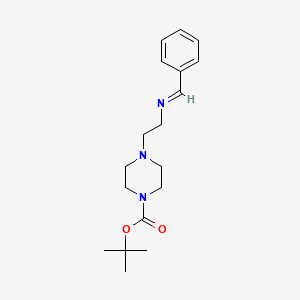
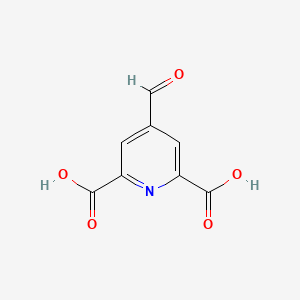
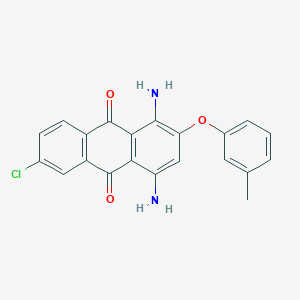
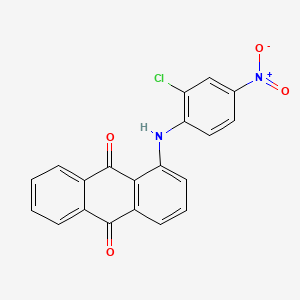
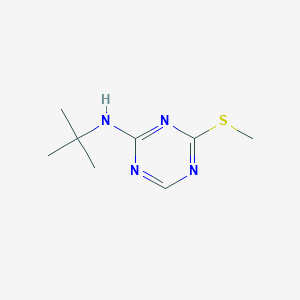
![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-2,3-dihydrochromen-4-one](/img/structure/B13135833.png)
